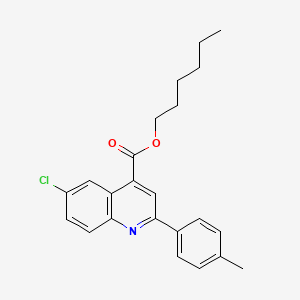

Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate

Description

Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a quinoline derivative characterized by a hexyl ester group at the 4-position, a chlorine atom at the 6-position, and a 4-methylphenyl substituent at the 2-position of the quinoline ring. Its molecular formula is inferred as C₂₂H₂₂ClNO₂ based on analogous compounds (e.g., pentyl derivatives in ).

Properties

CAS No. |

355421-11-3 |

|---|---|

Molecular Formula |

C23H24ClNO2 |

Molecular Weight |

381.9 g/mol |

IUPAC Name |

hexyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C23H24ClNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-9-7-16(2)8-10-17)25-21-12-11-18(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3 |

InChI Key |

KVSFFPZMXAZBBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with hexanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Chloro Group)

The chlorine atom at position 6 of the quinoline ring is susceptible to nucleophilic substitution due to electron withdrawal by the adjacent nitrogen atom.

Example Reaction:

Replacement with amines, alkoxides, or thiols under thermal or catalytic conditions:

Conditions:

-

Solvent: DMSO or DMF

-

Temperature: 80–120°C

-

Catalysts: Not required for strong nucleophiles (e.g., methoxide) .

Table 1: Substitution Reactions of the Chloro Group

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Methoxide | 6-Methoxy derivative | 78–85 | DMSO, 100°C, 12 h | |

| Piperidine | 6-Piperidinyl derivative | 65 | DMF, 120°C, 24 h | |

| Thiophenol | 6-Phenylthio derivative | 60 | KCO, DMF, 80°C |

Ester Hydrolysis and Transesterification

The hexyl ester undergoes hydrolysis to form carboxylic acid derivatives or reacts with alcohols in transesterification.

Hydrolysis:

Transesterification:

Electrophilic Aromatic Substitution

The quinoline core participates in electrophilic substitution, though substitution patterns are directed by existing groups:

-

Chlorine at position 6 deactivates the ring, favoring substitution at positions 5 or 7.

-

The 4-methylphenyl group at position 2 exerts steric and electronic effects.

Nitration:

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed cross-coupling:

Suzuki–Miyaura Coupling:

Reduction of the Quinoline Core

Catalytic hydrogenation reduces the quinoline ring to a tetrahydroquinoline:

Functionalization of the Ester Group

The hexyl chain can be modified via standard ester reactions:

Grignard Reaction:

Comparative Reactivity with Analogues

Table 2: Reactivity Trends in Quinoline Esters

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Quinoline derivatives, including Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The unique chloro and hexyl substitutions may enhance the compound's bioactivity and solubility, making it a candidate for drug development against infectious diseases.

1.2 Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies on related quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression . this compound may similarly affect gene expression linked to tumor growth.

1.3 Antimalarial Activity

Recent studies have highlighted the effectiveness of quinoline derivatives in combating malaria, particularly against Plasmodium falciparum. The compound's structural features may contribute to its ability to disrupt the life cycle of the malaria parasite, offering a pathway for developing new antimalarial therapies .

Material Science Applications

2.1 Synthesis of Functional Materials

This compound can serve as a building block in the synthesis of advanced materials. Its unique chemical properties allow it to be incorporated into polymers or nanomaterials, potentially leading to innovations in drug delivery systems or electronic devices.

2.2 Photophysical Properties

The photophysical characteristics of quinoline derivatives make them suitable for applications in optoelectronics and photonic devices. The compound's ability to absorb and emit light at specific wavelengths can be harnessed in developing sensors or light-emitting diodes (LEDs) .

Case Studies

Case Study 1: Antimalarial Screening

In a study focusing on antimalarial compounds, this compound was tested alongside other quinoline derivatives against Plasmodium falciparum. The results indicated that this compound exhibited significant potency, suggesting its potential as a lead candidate for further development into an antimalarial drug .

Case Study 2: HDAC Inhibition

Another investigation assessed the ability of this compound to inhibit HDACs, which are critical targets in cancer therapy. Preliminary findings showed that this compound could effectively alter gene expression profiles associated with cancer cell growth, supporting its candidacy for anticancer drug development .

Mechanism of Action

The mechanism of action of Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate and related compounds:

Physicochemical Properties

- Lipophilicity : The hexyl ester in the target compound increases logP compared to methyl or ethyl esters, favoring passive diffusion across biological membranes but reducing aqueous solubility .

- Crystallinity : Compounds with rigid substituents (e.g., 4-chlorophenyl in ) exhibit stronger π-π stacking and intramolecular interactions, enhancing crystallinity .

Biological Activity

Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C20H24ClN

- Molecular Weight : 325.87 g/mol

- CAS Number : [Not provided in the sources]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Quinoline derivatives are known to exhibit diverse mechanisms, including:

- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes critical for cellular functions, which can lead to apoptosis in cancer cells.

- Antimicrobial Activity : Some studies suggest that this compound may exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting nucleic acid synthesis.

- Antiviral Properties : Research indicates that quinoline derivatives can interfere with viral replication processes, making them candidates for antiviral drug development.

Anticancer Properties

Research has shown that quinoline derivatives, including this compound, display promising anticancer activities. A study focusing on quinoline derivatives highlighted their ability to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A comparative study indicated that certain quinoline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Case Studies

- Antimalarial Activity : A series of studies on quinoline derivatives have demonstrated their efficacy against Plasmodium falciparum, the causative agent of malaria. This compound was tested alongside other derivatives, showing moderate potency against malaria parasites with an EC50 value indicating effective inhibition at low concentrations .

- Antiviral Efficacy : In a recent investigation into the antiviral potential of quinoline compounds, this compound exhibited activity against several viral strains, suggesting a potential role in antiviral drug development .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.